Leukotriene C-4 sulfone
CAS No.: 82890-06-0
Cat. No.: VC19328147
Molecular Formula: C30H47N3O11S
Molecular Weight: 657.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82890-06-0 |
|---|---|
| Molecular Formula | C30H47N3O11S |
| Molecular Weight | 657.8 g/mol |
| IUPAC Name | (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
| Standard InChI | InChI=1S/C30H47N3O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-26(35)36)45(43,44)21-23(30(42)32-20-28(39)40)33-29(41)22(31)18-19-27(37)38/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,42)(H,33,41)(H,35,36)(H,37,38)(H,39,40)/b7-6-,10-9-,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 |
| Standard InChI Key | JWPIRZFYDSPLAY-NXOLIXFESA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
| Canonical SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Leukotriene C-4 sulfone (C₃₀H₄₇N₃O₁₀S) is characterized by the replacement of the sulfide moiety in LTC₄ with a sulfonyl group (-SO₂-). This structural modification enhances its polarity and stability compared to LTC₄, which has a molecular formula of C₃₀H₄₇N₃O₉S . Key physicochemical properties include:
| Property | LTC₄ Sulfone | LTC₄ |
|---|---|---|
| Molecular Weight | 641.78 g/mol | 625.77 g/mol |
| Boiling Point | 974.3 ± 65.0 °C | 974.3 ± 65.0 °C |
| Density | 1.3 ± 0.1 g/cm³ | 1.2 ± 0.1 g/cm³ |
| Solubility | Moderate in polar solvents | Low in aqueous media |
The sulfonyl group facilitates stronger hydrogen bonding and resistance to enzymatic degradation, prolonging its half-life in biological systems .
Biosynthesis and Metabolic Pathways
Leukotriene C-4 sulfone is generated through the oxidation of LTC₄, a reaction catalyzed by cytochrome P450 enzymes or non-enzymatic peroxidation . LTC₄ itself is synthesized via the conjugation of leukotriene A₄ (LTA₄) with glutathione by LTC₄ synthase (LTC4S), a membrane-associated enzyme in inflammatory cells such as mast cells and eosinophils . Key steps include:
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Arachidonic acid mobilization: Phospholipase A₂ releases arachidonic acid from cell membranes.
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5-Lipoxygenase activation: Conversion of arachidonic acid to LTA₄.
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Glutathione conjugation: LTC4S catalyzes the addition of glutathione to LTA₄, forming LTC₄.
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Sulfonation: Oxidation of the sulfide group in LTC₄ yields the sulfone derivative .
Notably, LTC4S expression is upregulated in differentiated U937 monocytic cells, with activity increasing tenfold upon dimethyl sulfoxide induction .
Biological Activity and Pharmacological Effects
Respiratory Smooth Muscle Contraction
Leukotriene C-4 sulfone acts as a potent bronchoconstrictor, inducing slow-onset, prolonged contractions in guinea pig tracheal chains (pD₂ = 8.2) and parenchymal strips (pD₂ = 7.9) . These effects are partially reversible by FPL-55712, a leukotriene receptor antagonist, suggesting interaction with cysteinyl leukotriene receptors (CysLT₁/CysLT₂) . Compared to LTC₄, the sulfone exhibits:
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Slower onset: 2–4 minutes vs. 30 seconds for LTC₄.
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Longer duration: Effects persist for >60 minutes post-washout.
Inflammatory Mediation
The compound enhances vascular permeability and recruits eosinophils in murine models, exacerbating airway inflammation. Intradermal injection in humans elicits wheal-and-flare responses comparable to LTC₄, indicating retained pro-inflammatory potency .
Comparative Analysis with Other Leukotriene Sulfones
| Parameter | LTC₄ Sulfone | LTD₄ Sulfone | LTE₄ Sulfone |
|---|---|---|---|
| pD₂ (Tracheal Chains) | 8.2 | 8.0 | 7.9 |
| Onset Time | 2–4 min | 1–2 min | 3–5 min |
| Receptor Affinity | CysLT₁ > CysLT₂ | CysLT₂ > CysLT₁ | CysLT₁/CysLT₂ |
| Metabolic Stability | High | Moderate | Low |
Data from guinea pig models highlight LTC₄ sulfone’s unique kinetic profile, making it a candidate for prolonged therapeutic interventions .
Synthesis and Analytical Methods
Chemical Synthesis
Leukotriene C-4 sulfone is synthesized via one-step oxidation of LTC₄ using peracetic acid or m-chloroperbenzoic acid . The reaction proceeds as:
Yields exceed 70% under optimized conditions (pH 7.4, 25°C).
Analytical Detection
Enzyme immunoassays (EIAs) quantify LTC₄ sulfone using anti-leukotriene antibodies, with a detection limit of 0.1 pg/mL . High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) provides structural confirmation .
Therapeutic Implications and Recent Advances
Anti-Inflammatory Strategies
Structural studies of LTC4S bound to glutathione analogs (e.g., S-hexyl-glutathione) reveal a hydrophobic substrate-binding crevice, enabling rational drug design . Mutagenesis of Trp-116 in LTC4S reduces sulfone production by 60%, identifying a target for enzyme inhibition .
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